An In-Depth Technical Guide to 3-Hydroxydodecanedioic Acid: Structure, Properties, and Biological Significance
An In-Depth Technical Guide to 3-Hydroxydodecanedioic Acid: Structure, Properties, and Biological Significance
Abstract
This technical guide provides a comprehensive overview of 3-hydroxydodecanedioic acid (3-OH-DDA), a medium-chain dihydroxy dicarboxylic acid. While primarily recognized as a key urinary biomarker for inborn errors of fatty acid metabolism, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, emerging evidence suggests its role extends beyond that of a mere metabolic byproduct. This document delves into the intricate details of its chemical structure, physicochemical properties, and established methods for its synthesis and analysis. Furthermore, we explore its metabolic origins and the pathophysiological implications of its accumulation, offering valuable insights for researchers, clinicians, and professionals in drug development.
Chemical Identity and Physicochemical Properties
3-Hydroxydodecanedioic acid is a 12-carbon aliphatic dicarboxylic acid characterized by a hydroxyl group at the C-3 position. This structure imparts specific chemical characteristics that are crucial for its biological behavior and analytical detection.
Chemical Structure
-
IUPAC Name: 3-hydroxydodecanedioic acid
-
Chemical Formula: C₁₂H₂₂O₅
-
Molecular Weight: 246.30 g/mol [1]
-
CAS Registry Number: 34574-69-1[1]
-
Canonical SMILES: OC(CCCCCCCCC(O)=O)CC(O)=O[1]
-
InChI Key: FYVQCLGZFXHEGL-UHFFFAOYSA-N[1]
The molecule possesses two carboxylic acid functional groups, rendering it a dicarboxylic acid, and a secondary alcohol group. The chiral center at the C-3 position means that 3-hydroxydodecanedioic acid can exist as (R)- and (S)-enantiomers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-hydroxydodecanedioic acid is essential for its handling, analysis, and for comprehending its biological disposition. While extensive experimental data is limited, a combination of reported experimental values and well-regarded computational predictions are summarized below.
| Property | Value | Source |
| Physical State | Solid | [1] |
| Melting Point | 107-109°C | Experimental[2] |
| Water Solubility | 0.83 g/L | Predicted[1] |
| pKa (Strongest Acidic) | 4.49 | Predicted[1] |
| logP | 1.49 | Predicted[1] |
Biological Significance and Metabolic Pathway
The clinical relevance of 3-hydroxydodecanedioic acid is intrinsically linked to disorders of mitochondrial fatty acid β-oxidation (FAO). Its presence in urine is a significant indicator of a metabolic bottleneck, particularly in the processing of long-chain fatty acids.
Role as a Biomarker in Fatty Acid Oxidation Disorders
Elevated urinary excretion of 3-hydroxydicarboxylic acids, including 3-hydroxydodecanedioic acid, is a hallmark of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and the more comprehensive mitochondrial trifunctional protein (TFP) deficiency.[3][4][5][6] In these autosomal recessive disorders, the enzymatic defect prevents the proper breakdown of long-chain fatty acids for energy production.[6] This leads to the accumulation of long-chain 3-hydroxyacyl-CoA intermediates within the mitochondria.
Metabolic Pathway of Formation
Under normal physiological conditions, fatty acid metabolism primarily occurs via β-oxidation within the mitochondria. However, when this pathway is impaired, alternative routes become significant. The accumulation of 3-hydroxy fatty acids, resulting from the LCHAD block, leads to their release from the mitochondria. These intermediates are then shunted to the microsomal ω-oxidation pathway.
The process unfolds as follows:
-
Initial ω-Oxidation: The terminal methyl group (ω-carbon) of the accumulated 3-hydroxy fatty acid is hydroxylated by cytochrome P450 enzymes of the CYP4A and CYP4F families.
-
Further Oxidation: The newly formed ω-hydroxyl group is subsequently oxidized to an aldehyde and then to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively.
This sequence of reactions converts a 3-hydroxy monocarboxylic acid into a 3-hydroxy dicarboxylic acid, such as 3-hydroxydodecanedioic acid. These dicarboxylic acids can then undergo further, albeit limited, β-oxidation from the ω-end, leading to the formation of shorter-chain 3-hydroxydicarboxylic acids that are also observed in patient urine.
Caption: Metabolic formation of 3-hydroxydodecanedioic acid.
Pathophysiological Implications
While serving as a diagnostic marker, the accumulation of 3-hydroxy fatty acids and their dicarboxylic acid derivatives is not benign. There is growing evidence that these metabolites contribute to the cellular pathology observed in LCHAD deficiency.[7] Studies have suggested that these compounds can induce oxidative stress and disrupt mitochondrial function, potentially by uncoupling oxidative phosphorylation and inducing the mitochondrial permeability transition pore.[7] This cellular toxicity may play a role in the severe clinical manifestations of LCHAD deficiency, including cardiomyopathy, liver dysfunction, and neuropathy.[6][7]
Synthesis and Analytical Characterization
The availability of pure 3-hydroxydodecanedioic acid is critical for its use as a standard in diagnostic laboratories and for research into its biological effects.
Chemical Synthesis
A synthetic route for 3-hydroxydodecanedioic acid has been reported, which is crucial for producing analytical standards, including isotopically labeled versions for quantitative mass spectrometry.[2] The synthesis involves a Reformatsky-type reaction followed by hydrolysis.
Experimental Protocol: Synthesis of 3-Hydroxydodecanedioic Acid [2]
This protocol is an adapted summary of the synthetic scheme described by Chickos et al. (2002).
-
Preparation of Methyl ω-aldehydononanoate: Ozonolysis of methyl 10-undecenoate followed by a reductive workup yields the key aldehyde intermediate.
-
Reformatsky Reaction: The methyl ω-aldehydononanoate is reacted with methyl bromoacetate in the presence of activated zinc. This step forms the carbon-carbon bond and introduces the hydroxyl group, yielding dimethyl 3-hydroxydodecanedioate.
-
Saponification: The resulting diester is hydrolyzed using a strong base, such as sodium hydroxide, to convert both methyl ester groups into carboxylates.
-
Acidification and Extraction: The reaction mixture is acidified (e.g., with HCl) to protonate the carboxylates, yielding the final 3-hydroxydodecanedioic acid product. The product is then extracted from the aqueous solution using an organic solvent like diethyl ether.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield a white solid.[2]
Caption: Workflow for the chemical synthesis of 3-hydroxydodecanedioic acid.
Analytical Characterization
The definitive method for the identification and quantification of 3-hydroxydodecanedioic acid in biological matrices like urine is gas chromatography-mass spectrometry (GC-MS).
3.2.1. Spectroscopic Data
-
¹³C Nuclear Magnetic Resonance (NMR): (DMSO-d₆, δ, ppm): 174.4, 172.9, 67.1, 42.8, 37.0, 33.7, 29.1, 29.0, 28.8, 28.6, 25.1, 24.6.[2]
-
Infrared (IR) Spectroscopy: νₘₐₓ (KBr, cm⁻¹): 3564 (O-H stretch), broad band from 3400–2300 (carboxylic acid O-H stretch), 2926, 2850 (C-H stretches), 1694 (C=O stretch).[2]
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to its low volatility and polar nature, 3-hydroxydodecanedioic acid requires chemical derivatization prior to GC-MS analysis. This process replaces the acidic protons on the carboxyl and hydroxyl groups with non-polar moieties, increasing the compound's volatility.
Experimental Protocol: GC-MS Analysis of 3-Hydroxydodecanedioic Acid from Urine
-
Sample Preparation: A urine sample is subjected to liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification.
-
Derivatization: The dried extract is derivatized to convert the analyte into a volatile form. Silylation is the most common and effective method.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a highly effective silylating agent for this purpose.[3]
-
Procedure: The dried sample extract is reconstituted in a suitable solvent (e.g., pyridine or acetonitrile), the BSTFA/TMCS reagent is added, and the mixture is heated (e.g., at 70°C for 60-90 minutes) to ensure complete derivatization of all three active sites (two carboxyl groups and one hydroxyl group).[2]
-
-
GC-MS Injection: The derivatized sample is injected into the GC-MS system.
-
Gas Chromatography: A non-polar capillary column (e.g., HP-5) is typically used to separate the derivatized analytes based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: As the tris(trimethylsilyl) derivative of 3-hydroxydodecanedioic acid elutes from the GC column, it is fragmented by electron ionization (EI) or chemical ionization (CI). Positive-ion chemical ionization has been shown to provide a high yield of characteristic ions.[2][3] The resulting mass spectrum, with its unique fragmentation pattern, allows for definitive identification and quantification, especially when using a stable-isotope labeled internal standard.
-
Caption: General workflow for the GC-MS analysis of 3-hydroxydodecanedioic acid.
Conclusion and Future Perspectives
3-Hydroxydodecanedioic acid is a molecule of significant clinical and biochemical interest. Its role as a reliable biomarker for LCHAD and TFP deficiencies is well-established, providing a crucial tool for the diagnosis of these severe metabolic disorders. The elucidation of its metabolic origin via the ω-oxidation pathway has clarified its formation mechanism under conditions of β-oxidation impairment.
Future research should focus on further delineating the pathophysiological role of 3-hydroxydodecanedioic acid and other accumulating 3-hydroxydicarboxylic acids. Understanding their precise contribution to cellular toxicity could open new avenues for therapeutic interventions aimed at mitigating the cellular damage seen in fatty acid oxidation disorders. Furthermore, the development and broader availability of certified reference materials, including stable isotope-labeled standards, will continue to be vital for ensuring the accuracy and reliability of diagnostic testing across clinical laboratories.
References
-
Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxydodecanedioic acid (HMDB0000413). Retrieved from [Link]
- Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards.
-
PubMed. (n.d.). Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Retrieved from [Link]
-
SciSpace. (n.d.). Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Retrieved from [Link]
- Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxy dicarboxylic acids. Metabolism: clinical and experimental, 40(7), 676–682.
- Hagenfeldt, L., von Döbeln, U., Holme, E., Alm, J., Brandberg, G., Enocksson, E., & Lindeberg, L. (1990). 3-Hydroxydicarboxylic aciduria--a fatty acid oxidation defect with severe prognosis.
- Ibdah, J. A. (2012). Role of 3-Hydroxy Fatty Acid-Induced Hepatic Lipotoxicity in Acute Fatty Liver of Pregnancy. International journal of molecular sciences, 13(10), 13276–13289.
- den Boer, M. E., Wanders, R. J., Morris, A. A., IJlst, L., Heymans, H. S., & Wijburg, F. A. (2002). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: clinical presentation and follow-up of 50 patients.
-
Orphanet. (n.d.). Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Retrieved from [Link]
-
MedlinePlus. (2021). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Retrieved from [Link]
- Jones, P. M., Boriack, R. L., & Bennett, M. J. (2003). Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts.
- Tonin, A. M., Grings, M., Viegas, C. M., Busanello, E. N., & Wajner, M. (2014). Long-chain 3-hydroxy fatty acids accumulating in LCHAD and MTP deficiencies induce oxidative stress in rat brain.
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. scispace.com [scispace.com]
- 3. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.aap.org [publications.aap.org]
- 5. Orphanet: Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency [orpha.net]
- 6. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. researchgate.net [researchgate.net]
